1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
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Overview
Description
1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone is a complex organic molecule that combines features of aromatic and glycosylated structures. This compound exhibits a mix of phenolic and carbohydrate chemistry, suggesting it could have versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone typically involves several steps:
Protection of Hydroxyl Groups: To prevent unwanted reactions, the hydroxyl groups on the carbohydrate moiety may be protected.
Glycosylation: The carbohydrate is glycosylated with the phenolic compound under acidic conditions.
Deprotection: The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production scales these processes for efficiency and yield, often optimizing reaction conditions such as temperature, pressure, and solvent use. Catalysts might be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially on the phenolic and hydroxymethyl groups.
Reduction: The keto group can be reduced to a hydroxyl group under reducing conditions.
Substitution: The methoxy group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ethoxide.
Major Products
Oxidation: Conversion to quinone-like structures.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted phenyl-ethanone derivatives.
Scientific Research Applications
1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone has been explored in numerous scientific applications:
Chemistry: Used as a building block in synthetic chemistry for creating complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, possibly affecting various metabolic pathways.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with enzymes and receptors, potentially affecting their activity.
Pathways Involved: Influences biochemical pathways related to oxidation and reduction, impacting cellular metabolism and signaling.
Comparison with Similar Compounds
1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone can be compared with other glycosylated phenolic compounds:
Similar Compounds: 4-hydroxyphenyl 1-thio-β-D-glucopyranoside, 4-methoxyphenyl β-D-glucopyranoside.
Uniqueness: Its unique combination of methoxy and ethanone groups, along with the specific glycosylation pattern, sets it apart from other similar molecules.
This intricate interplay of chemical functionalities allows this compound to be a versatile and valuable compound in both scientific research and industrial applications. Quite the fascinating molecule, wouldn’t you say?
Properties
Molecular Formula |
C15H20O8 |
---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12+,13-,14-,15+/m0/s1 |
InChI Key |
AVIUTYMRHHBXPB-AIEDFZFUSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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